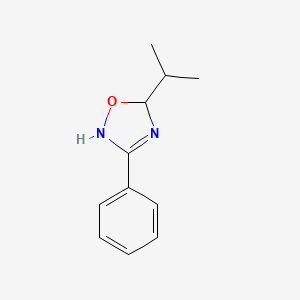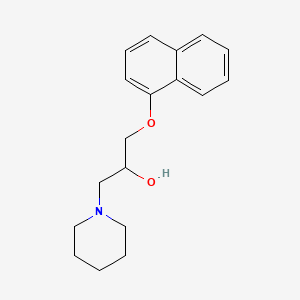![molecular formula C14H6ClF5N6O3 B10895983 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10895983.png)
4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-5-NITRO-N~3~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloronitro group and a pentafluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-NITRO-N~3~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloronitro Group: The chloronitro group can be introduced via nitration and chlorination reactions. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be attached through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and reacts with a pentafluorobenzyl halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the chloronitro group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. This can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloronitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the chloronitro group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloronitro group.
科学的研究の応用
4-CHLORO-5-NITRO-N~3~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, the compound can be used in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-CHLORO-5-NITRO-N~3~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
4-CHLORO-3-NITROPYRIDINE: Similar in structure but with a pyridine ring instead of a pyrazole ring.
5-NITRO-1,2,4-TRIAZOLE-3-ONE: Contains a triazole ring and a nitro group, similar in reactivity.
4-CHLORO-3-NITROBENZONITRILE: Similar in having a chloronitro group but with a benzonitrile structure.
Uniqueness
4-CHLORO-5-NITRO-N~3~-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its pyrazole ring, chloronitro group, and pentafluorobenzyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
特性
分子式 |
C14H6ClF5N6O3 |
|---|---|
分子量 |
436.68 g/mol |
IUPAC名 |
4-chloro-5-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H6ClF5N6O3/c15-6-12(22-23-13(6)26(28)29)14(27)21-5-1-2-25(24-5)3-4-7(16)9(18)11(20)10(19)8(4)17/h1-2H,3H2,(H,22,23)(H,21,24,27) |
InChIキー |
GCZOBHVVSHAWAI-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])CC3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(5Z)-2-imino-5-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10895937.png)
![N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10895940.png)
![(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)

![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895951.png)
![3-methyl-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10895955.png)
![(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10895956.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10895960.png)


